Metoprolol Impurity 12 is a specific impurity associated with the pharmaceutical compound metoprolol, which is widely used as a beta-blocker for treating cardiovascular conditions. Metoprolol itself is a selective beta-1 adrenergic receptor blocker that helps manage hypertension, angina, and heart failure. The presence of impurities in pharmaceutical compounds is critical as they can affect the efficacy and safety of medications. Metoprolol Impurity 12 is one of several identified impurities that require monitoring and control in pharmaceutical formulations.
Metoprolol Impurity 12 falls under the category of pharmaceutical impurities, specifically process-related impurities that can arise during the synthesis of metoprolol. These impurities are classified based on their chemical structure and potential effects on drug safety and efficacy.
The synthesis of Metoprolol Impurity 12 typically involves several steps that may include reactions with various reagents to form intermediates before arriving at the final impurity compound. One documented method involves reacting starting materials with epichlorohydrin and isopropylamine under controlled conditions to produce intermediate compounds, which are then processed to yield the final impurity.
The synthesis may involve:
The molecular structure of Metoprolol Impurity 12 can be described by its chemical formula and structural representation. The compound typically features a phenolic structure with various substituents that distinguish it from metoprolol itself.
The chemical behavior of Metoprolol Impurity 12 can be explored through its reactivity with various agents, including acids and bases, which may lead to further transformations or degradation products.
Key reactions include:
While Metoprolol Impurity 12 does not have a therapeutic action like metoprolol, understanding its mechanism involves studying how it interacts within biological systems when present as an impurity. It may influence the pharmacokinetics or pharmacodynamics of metoprolol.
Metoprolol Impurity 12 serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. It is used to:
Global pharmacopeial standards establish stringent impurity thresholds enforced through harmonized guidelines:
The U.S. Pharmacopeia (USP) Pharmaceutical Analytical Impurities (PAI) program addresses critical gaps by providing >700 impurity reference materials, including those for β-blockers like metoprolol. This initiative supports compliance with compendial testing requirements referenced in over 4,000 USP-NF monographs [3] [6]. Regulatory bodies classify impurities exceeding identification thresholds as "specified impurities," requiring structural characterization, toxicological evaluation, and method validation – a category encompassing Metoprolol Impurity 12 [1].
Metoprolol Impurity 12 (CAS 1486464-40-7) is formally designated as 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride in PubChem sources. This dimeric compound arises from process-related reactions during metoprolol synthesis and is cataloged as a specified impurity in multiple pharmacopeial monographs. Its structural complexity – featuring dual aromatic ether moieties and a central isopropylamino-propanol core – necessitates specialized analytical approaches for detection and quantification. As a compendial impurity reference material, it enables manufacturers to validate analytical methods supporting regulatory filings (DMF/ANDA) and stability studies [1] [5] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0